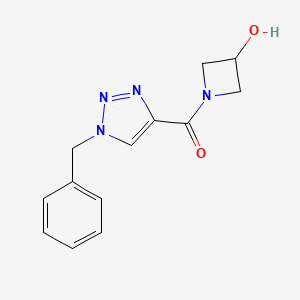![molecular formula C18H18N4O3 B6641311 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide](/img/structure/B6641311.png)
2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as HPEPA and has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
HPEPA has been found to exhibit a range of potential applications in scientific research. One of the primary areas of interest is in the field of cancer research. HPEPA has been shown to possess anti-cancer properties and has been found to inhibit the growth of various cancer cell lines in vitro. Additionally, HPEPA has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
HPEPA has also been studied for its potential applications in the treatment of neurological disorders. It has been found to possess neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, HPEPA has been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of HPEPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. HPEPA has been found to inhibit the activation of the Akt/mTOR pathway, which is a key signaling pathway that is often dysregulated in cancer cells. Additionally, HPEPA has been found to inhibit the activation of the NF-κB pathway, which is a key pathway involved in inflammation.
Biochemical and Physiological Effects:
HPEPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties and has been found to scavenge free radicals in vitro. Additionally, HPEPA has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of HPEPA is its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects and has been studied for its potential applications in the treatment of various diseases. Additionally, HPEPA is relatively easy to synthesize and can be obtained in good yields.
One of the limitations of HPEPA is its potential toxicity. While it has been found to exhibit anti-cancer properties, it has also been found to be toxic to normal cells at high concentrations. Additionally, the mechanism of action of HPEPA is not fully understood, which makes it difficult to predict its potential side effects.
Orientations Futures
There are several potential future directions for the study of HPEPA. One area of interest is in the development of HPEPA derivatives that exhibit improved pharmacokinetic properties and reduced toxicity. Additionally, HPEPA could be studied for its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, the mechanism of action of HPEPA could be further elucidated to better understand its potential applications in scientific research.
Conclusion:
In conclusion, 2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit anti-cancer and neuroprotective properties and has been studied for its potential applications in the treatment of various diseases. While there are limitations to its use, HPEPA has the potential to be a valuable tool in scientific research and could lead to the development of new treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of HPEPA involves the reaction of 2-hydroxyacetophenone with 3-aminobenzoyl hydrazide in the presence of glacial acetic acid and sulfuric acid. The resulting product is then treated with ethyl chloroacetate to form the final compound. This synthesis method has been reported to yield HPEPA with a high degree of purity and in good yields.
Propriétés
IUPAC Name |
2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(18-21-17(22-25-18)13-6-3-2-4-7-13)19-14-8-5-9-15(10-14)20-16(24)11-23/h2-10,12,19,23H,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEODUWXYRVZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC3=CC(=CC=C3)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone](/img/structure/B6641230.png)
![(3-Hydroxyazetidin-1-yl)-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B6641231.png)
![(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B6641236.png)

![(3-Hydroxyazetidin-1-yl)-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B6641251.png)
![2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6641274.png)
![Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641282.png)

![3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol](/img/structure/B6641290.png)

![[3-[(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6641306.png)
![2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6641318.png)
![N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6641323.png)
![N-[2-(hydroxymethyl)cyclohexyl]-3-(pyridin-3-ylmethoxy)benzamide](/img/structure/B6641329.png)